

# In-Depth Technical Guide: 4-tert-Pentylcyclohexanone

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## Compound of Interest

Compound Name: 4-tert-Pentylcyclohexanone

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## Abstract

This technical guide provides a comprehensive overview of **4-tert-pentylcyclohexanone**, a substituted cyclohexanone with potential applications in various scientific fields. This document consolidates its chemical identity, spectral properties, and potential biological activities, offering a valuable resource for researchers and professionals in drug development and chemical synthesis. The guide includes detailed information on its CAS number, IUPAC name, and a summary of its known spectroscopic data. Furthermore, it outlines a representative synthesis protocol and discusses its potential antimicrobial properties based on studies of structurally related compounds.

## Chemical Identity and Properties

**4-tert-Pentylcyclohexanone**, also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one, is a cyclic ketone. Its chemical structure consists of a cyclohexane ring substituted with a tert-pentyl group at the fourth position relative to the carbonyl group.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
CAS Number	16587-71-6	[1]
IUPAC Name	4-(2-methylbutan-2-yl)cyclohexan-1-one	[1]
Molecular Formula	C <sub>11</sub> H <sub>20</sub> O	[1]
Molecular Weight	168.28 g/mol	[1]
Synonyms	4-tert-Amylcyclohexanone, Orivone, 4-(1,1-Dimethylpropyl)cyclohexanone	[2][3]

## Spectroscopic Data

The structural elucidation of **4-tert-pentylcyclohexanone** is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Technique	Data Highlights	Reference(s)
Mass Spectrometry (MS)	Key fragments observed at m/z values indicative of the molecular structure.	[3]
Infrared (IR) Spectroscopy	Characteristic strong absorption band for the C=O stretching of the ketone group.	[3]
<sup>1</sup> H NMR	Data for the structurally similar 4-tert-butylcyclohexanone shows characteristic signals for the cyclohexyl protons and the tert-butyl group.[4]	[4]
<sup>13</sup> C NMR	Data for 4-tert-butylcyclohexanone reveals a distinct signal for the carbonyl carbon around 211.6 ppm and signals for the cyclohexyl and tert-butyl carbons.[4]	[4]

## Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4-tert-pentylcyclohexanone** is not readily available in the cited literature, a general and representative method can be adapted from the synthesis of structurally similar 4-substituted cyclohexanones, such as 4-tert-butylcyclohexanone. The synthesis typically involves two main steps: the alkylation of a phenol followed by catalytic hydrogenation.

### Experimental Protocol: Synthesis of 4-tert-Alkylcyclohexanone

#### Step 1: Friedel-Crafts Alkylation of Phenol

- To a stirred solution of phenol in a suitable solvent (e.g., a non-polar organic solvent), add a Lewis acid catalyst (e.g., AlCl<sub>3</sub> or a solid acid catalyst).

- Slowly add the corresponding alkene (e.g., isobutylene for 4-tert-butylcyclohexanone) at a controlled temperature.
- The reaction mixture is stirred for several hours to ensure complete reaction.
- Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated to yield the 4-tert-alkylphenol.

#### Step 2: Catalytic Hydrogenation of 4-tert-Alkylphenol

- The 4-tert-alkylphenol is dissolved in a suitable solvent (e.g., an alcohol or an inert solvent) in a high-pressure reactor.
- A hydrogenation catalyst, such as palladium on carbon (Pd/C) or a rhodium-based catalyst, is added to the mixture.<sup>[5][6]</sup>
- The reactor is pressurized with hydrogen gas to a specific pressure and heated to a set temperature.<sup>[5]</sup>
- The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the hydrogenation of the aromatic ring to a cyclohexanol.
- The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the 4-tert-alkylcyclohexanol.

#### Step 3: Oxidation of 4-tert-Alkylcyclohexanol

- The 4-tert-alkylcyclohexanol is dissolved in a suitable organic solvent (e.g., acetone or dichloromethane).
- An oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
- The reaction mixture is stirred until the alcohol is completely converted to the ketone, as monitored by thin-layer chromatography (TLC).
- The reaction is quenched, and the product is extracted with an organic solvent.

- The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to afford the pure 4-tert-alkylcyclohexanone.

## Biological Activity and Potential Applications

While specific biological studies on **4-tert-pentylcyclohexanone** are limited in the public domain, research on structurally related cyclohexanone derivatives suggests potential antimicrobial properties.

Derivatives of 4-tert-butylcyclohexanone have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as *Bacillus subtilis* and *Staphylococcus aureus*.<sup>[7]</sup> Other studies on oxygenated cyclohexanone derivatives have also reported broad-spectrum antimicrobial activity against various plant pathogenic bacteria and fungi.<sup>[8]</sup> These findings suggest that the cyclohexanone scaffold, with appropriate substitutions, could be a promising starting point for the development of new antimicrobial agents. The lipophilic nature of the tert-pentyl group may influence the compound's ability to interact with microbial cell membranes.

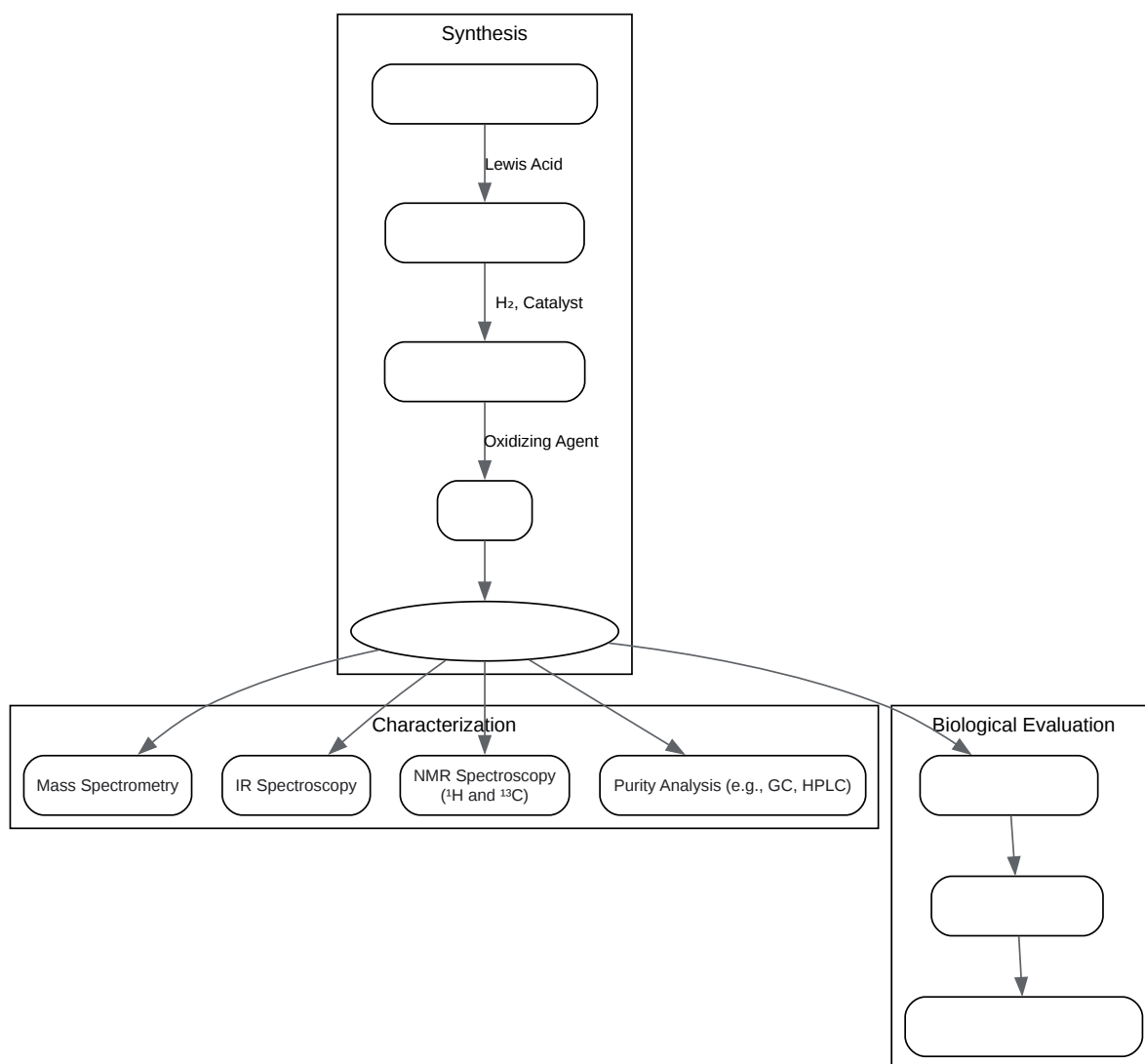
Table 3: Reported Biological Activity of Related Cyclohexanone Derivatives

Compound/Derivative	Activity	Target Organisms	Reference(s)
Ethyl (4-tert-butylcyclohexylidene) acetate	Antibacterial	<i>Bacillus subtilis</i> , <i>Staphylococcus aureus</i>	<sup>[7]</sup>
1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one	Antibacterial	<i>Bacillus subtilis</i> , <i>Staphylococcus aureus</i> , <i>Escherichia coli</i>	<sup>[7]</sup>
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methylcyclohex-2-en-1-one	Antibacterial and Antifungal	Various plant pathogenic bacteria and fungi	<sup>[8]</sup>

## Visualizations

### Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **4-tert-pentylcyclohexanone**.



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Caption: A logical workflow for the synthesis, characterization, and biological evaluation of **4-tert-pentylcyclohexanone**.

## Conclusion

**4-tert-Pentylcyclohexanone** is a well-defined chemical entity with established spectroscopic properties. While its primary current application appears to be in the fragrance industry, the broader class of substituted cyclohexanones exhibits interesting biological activities, including antimicrobial effects. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and potential therapeutic applications of this and related molecules. Further investigation into its specific biological mechanisms of action is warranted to fully elucidate its potential in drug development.

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